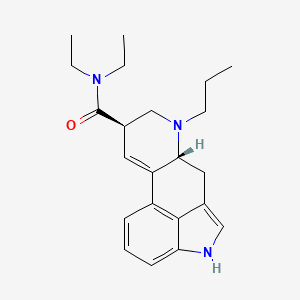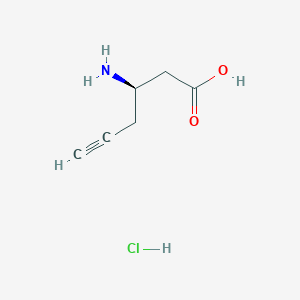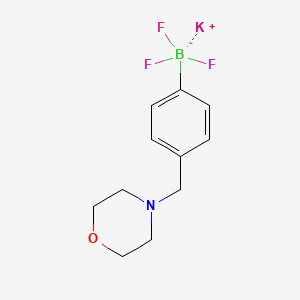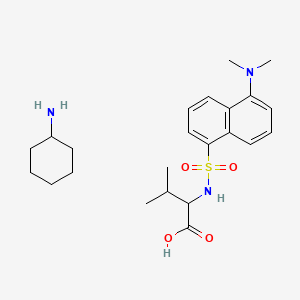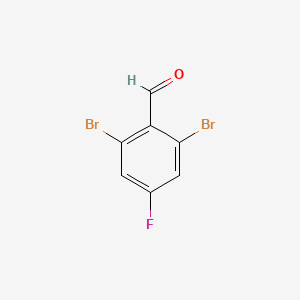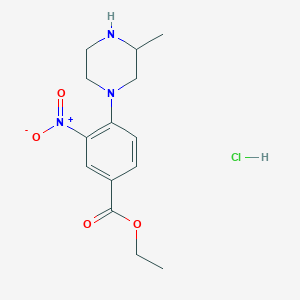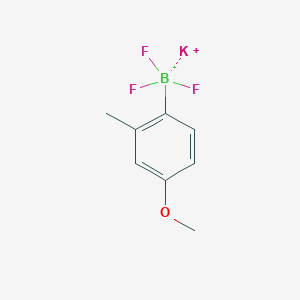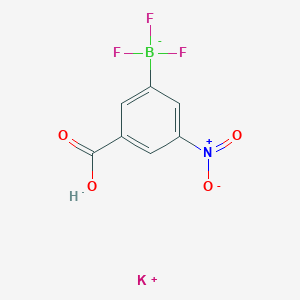![molecular formula C13H11N3O B1451042 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1166948-78-2](/img/structure/B1451042.png)
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse photochimique
Le composé est utilisé dans la synthèse photochimique de squelettes de pyrano[2,3-d]pyrimidine . Ce processus implique la cyclocondensation de Knoevenagel-Michael de l'acide barbiturique/de l'acide 1,3-diméthylbarbiturique, du malononitrile et de dérivés d'aldéhyde aromatique . La réaction est réalisée à température ambiante dans l'éthanol aqueux, avec des fonctions d'état photo-excité générées à partir de Na2 éosine Y employées comme catalyseurs de transfert direct d'atomes d'hydrogène (HAT) .
Réactions SnAr
“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” est impliqué dans les réactions SnAr avec des nucléophiles N-, O- et S- . Cette méthode a été développée pour la synthèse de 5-substitués tétrazolo[1,5-a]pyrido[2,3-e]pyrimidines à partir de 2,4-diazidopyrido[3,2-d]pyrimidine . Les produits de ces réactions ont été entièrement caractérisés par leurs études de diffraction des rayons X sur monocristal .
Activité antitumorale
Le composé a été évalué pour son activité antitumorale in vitro contre neuf sous-panneaux de cancer du poumon non à petites cellules, du SNC, de la leucémie, du côlon, de l'ovaire, de la prostate, du rein, du mélanome et du cancer du sein .
Effets anticonvulsivants et antidépresseurs
Des recherches ont montré que le composé a des effets anticonvulsivants et antidépresseurs potentiels . Dans une étude, des souris ont été traitées avec le composé et leur temps d'immobilité dans le test de suspension de la queue (TST) a été mesuré .
Conception et synthèse de nouvelles pyrazolo[3,4-d]pyrimidines
Le composé est utilisé dans la conception et la synthèse de nouvelles pyrazolo[3,4-d]pyrimidines . Ces nouveaux composés ont des applications potentielles dans divers domaines de la chimie médicinale .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . This inhibition could potentially lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .
Analyse Biochimique
Biochemical Properties
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can interfere with the transcription of specific genes, leading to changes in gene expression patterns . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and immune system suppression . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various xenobiotics . This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, the compound can influence the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in particular cellular compartments . The distribution pattern of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The presence of this compound in these compartments allows it to interact with different biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine involves a multistep process. It starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, typically through the cyclization of appropriate precursors. The benzyloxy substituent can be introduced through a nucleophilic substitution reaction using benzyl alcohol under suitable conditions.
Key steps:
Cyclization: Starting materials like 2-amino-3-cyano-pyrrole can undergo cyclization with reagents such as formamide to form the pyrrolo[3,2-d]pyrimidine core.
Benzyloxy Introduction: Using benzyl alcohol in the presence of a base like potassium carbonate under reflux conditions can lead to the substitution at the desired position.
Industrial Production Methods: Industrial-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates. Purification methods like recrystallization or column chromatography are essential to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly on the benzyloxy group, to form benzoic acid derivatives.
Reduction: Reductive conditions might reduce the pyrrolo[3,2-d]pyrimidine core, affecting the electron-rich nature of the compound.
Substitution: The benzyloxy group can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Benzyl chloride in the presence of bases like sodium hydroxide for nucleophilic substitution.
Major Products Formed: The major products depend on the reaction type. For instance, oxidation may yield benzoic acid derivatives, while substitution reactions with different nucleophiles will produce various functionalized pyrrolo[3,2-d]pyrimidines.
Scientific Research Applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of a range of derivatives with potential biological activity.
Biology: The compound's structure-activity relationship (SAR) studies aid in understanding its interactions with biological targets.
Medicine: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Industry: It finds applications in the development of novel materials and fine chemicals due to its unique reactivity profile.
Mechanism of Action: The exact mechanism of action depends on its application. Generally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine acts by:
Molecular Targets: Interacting with enzymes or receptors in biological systems, possibly inhibiting or activating specific pathways.
Pathways Involved: Modulating signaling pathways, such as kinase pathways, which are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-d]pyrimidines: These possess a different fusion pattern but share similar core structures, allowing comparative studies.
Benzyloxy-pyrimidines: Lack the pyrrolo ring but provide insight into the role of the benzyloxy group.
Uniqueness:
The combination of a benzyloxy group and the pyrrolo[3,2-d]pyrimidine core in this compound leads to unique reactivity and biological activity, distinguishing it from other pyrimidine derivatives.
Would you like to know more details about a specific section?
Propriétés
IUPAC Name |
4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONSNXRZMQUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


